molecular formula C7H8O3 B106842 3-Methoxy-2-methyl-4H-pyran-4-one CAS No. 4780-14-7

3-Methoxy-2-methyl-4H-pyran-4-one

Cat. No. B106842
Key on ui cas rn: 4780-14-7
M. Wt: 140.14 g/mol
InChI Key: NGGPLHHTRNJSDT-UHFFFAOYSA-N
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Patent
US05504076

Procedure details

Dimethylsulphate (3.8 ml, 5.05 g, 0.04 mmol) was added to a solution of maltol (5.0 g, 0.04 mmol) in 10% aqueous potassium hydroxide (22.5 ml). After stirring for 5h the reaction mixture was extracted into CH2Cl2 (x3). The organic extract was dried (MgSO4) and concentrated under reduced pressure. The residue was chromatographed on silica gel 60 eluting with 60% ethyl acetate in hexane to give the title compound (2.06 g, 37%) as a pale yellow oil; νmax (film) 3080, 1620, and 1580 cm-1 ; δH (CDCl3) 2.3 (3H, s), 3.8 (3H, s), 6.3 (1H, d, J 6 Hz), 7.6 (1H, d, J 6 Hz).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1]OS(OC)(=O)=O.[CH3:8][C:9]1[O:15][CH:14]=[CH:13][C:11](=[O:12])[C:10]=1[OH:16]>[OH-].[K+]>[CH3:1][O:16][C:10]1[C:11](=[O:12])[CH:13]=[CH:14][O:15][C:9]=1[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=O)C=CO1)O
Name
Quantity
22.5 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted into CH2Cl2 (x3)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel 60 eluting with 60% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OC=CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36749.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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